molecular formula C21H20N4O3 B2770961 3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole CAS No. 1173064-18-0

3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2770961
CAS No.: 1173064-18-0
M. Wt: 376.416
InChI Key: OFFDGFJXIBZIEF-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Assessment

Oxadiazoles, including compounds related to 3-(3-Methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole, are recognized for their antimicrobial properties. For example, the synthesis of novel coumarins featuring 1,2,4-oxadiazole structures has shown high yields and demonstrated significant antibacterial and antifungal activities, highlighting their potential in pharmaceuticals and agrochemical products (Krishna et al., 2015).

Pharmacological Evaluation for Anticancer Activity

Compounds incorporating the 1,2,4-oxadiazole moiety have been evaluated for their potential in cancer treatment. A study on novel derivatives for toxicity assessment and tumor inhibition showed promising results in both computational and pharmacological evaluations, indicating these compounds' potential in cancer therapy (Faheem, 2018).

Anti-inflammatory and Analgesic Activities

Research into oxadiazole derivatives has also explored their use in anti-inflammatory and analgesic treatments. For instance, new oxadiazole derivatives were synthesized and showed significant anti-inflammatory, analgesic, and antimicrobial activities, suggesting their utility in developing new therapeutic agents (Ramaprasad et al., 2013).

Properties

IUPAC Name

3-(3-methoxy-4-propan-2-yloxyphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13(2)27-17-10-9-15(11-18(17)26-3)20-23-21(28-25-20)16-12-22-24-19(16)14-7-5-4-6-8-14/h4-11,13,16,19,22,24H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVUSMMVVUIBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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